N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound that features a triazolopyridine moiety linked to a phenoxyacetamide structure
Properties
Molecular Formula |
C17H15N7O2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H15N7O2/c25-17(18-9-16-22-21-15-6-1-2-7-24(15)16)10-26-14-5-3-4-13(8-14)23-11-19-20-12-23/h1-8,11-12H,9-10H2,(H,18,25) |
InChI Key |
MEYYLLNRQXWTOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)COC3=CC=CC(=C3)N4C=NN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Attachment of the Phenoxyacetamide Group: This step often involves nucleophilic substitution reactions where the triazolopyridine intermediate reacts with a phenoxyacetamide derivative in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Mild conditions with H2O2 or harsher conditions with KMnO4.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Bases like NaH or K2CO3 in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products depend on the specific reactions:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. Notably, derivatives of this compound have shown promising results against various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study evaluated the anticancer properties of derivatives derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold. The compound exhibited significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively. This indicates that the triazole-pyridine framework may enhance cytotoxicity against tumor cells .
Antimalarial Activity
Interestingly, some derivatives of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide have also been tested for antimalarial activity against Plasmodium falciparum, showing IC50 values around 2.24 μM and 4.98 μM for selected compounds. This highlights the versatility of the triazole-thiazole scaffold beyond oncology .
The unique structure of this compound opens avenues for further research into its potential as a therapeutic agent in various diseases beyond cancer and malaria.
Future Research Directions
Further studies are needed to explore:
- Structure–Activity Relationships : Investigating how modifications to the chemical structure affect biological activity can lead to more potent derivatives.
- In Vivo Studies : Assessing the efficacy and safety of these compounds in animal models to better understand their therapeutic potential.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by occupying the active site.
Modulate Receptor Activity: Act as an agonist or antagonist to modulate receptor signaling pathways.
Pathways Involved: Specific pathways depend on the biological context but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]ethanamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]propionamide
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to its specific structural features that confer distinct biological activities. Its combination of triazolopyridine and phenoxyacetamide moieties provides a unique scaffold for drug design and development, offering potential advantages in selectivity and potency compared to similar compounds.
Biological Activity
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
- CAS Number : 1401579-77-8
The compound exhibits its biological effects primarily through inhibition of specific molecular targets involved in various signaling pathways. Notably, it has been studied for its role as an inhibitor of the PD-1/PD-L1 interaction, a crucial mechanism in immune evasion by tumors. This interaction is pivotal in cancer immunotherapy as it regulates T-cell activation and proliferation.
Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridines exhibit significant antitumor properties. For instance:
- Study Findings : A derivative similar to this compound showed IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines .
Immunomodulatory Effects
The compound has been identified as a potent inhibitor of the PD-1/PD-L1 pathway:
- Inhibition Potency : The compound exhibited an IC50 value of 92.3 nM in disrupting the PD-1/PD-L1 interaction. This suggests potential utility in enhancing T-cell responses against tumors .
Antimicrobial Properties
Triazole derivatives have shown promising antimicrobial activity:
- Activity Spectrum : Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies and Research Findings
| Study | Compound | Target | IC50 Value | Remarks |
|---|---|---|---|---|
| 22i | A549 | 0.83 μM | Excellent anti-tumor activity | |
| A22 | PD-L1 | 92.3 nM | Potent immunomodulator | |
| Various | Bacteria/Fungi | Varies | Broad-spectrum antimicrobial activity |
Synthesis and Derivative Exploration
The synthesis of this compound involves multi-step reactions that typically include cyclization processes to form the triazole ring followed by acetamide formation. The structural complexity allows for modifications that can enhance biological activity or selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
